REACTION_CXSMILES
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C[O:2][C:3](=[O:20])[CH2:4][S:5](=[O:19])(=[O:18])[NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([C:14]([F:17])([F:16])[F:15])[CH:8]=1.[OH-].[Na+]>O1CCOCC1>[F:13][C:10]1[CH:11]=[CH:12][C:7]([NH:6][S:5]([CH2:4][C:3]([OH:20])=[O:2])(=[O:18])=[O:19])=[CH:8][C:9]=1[C:14]([F:17])([F:15])[F:16] |f:1.2|
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Name
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2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid methyl ester
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Quantity
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12.79 g
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Type
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reactant
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Smiles
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COC(CS(NC1=CC(=C(C=C1)F)C(F)(F)F)(=O)=O)=O
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Name
|
|
Quantity
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110 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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Quantity
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59 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture heated up slightly
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Type
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CONCENTRATION
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Details
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The mixture is concentrated to dryness under vacuum
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Type
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WASH
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Details
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The organic solution is washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated to dryness under vacuum
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Type
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CUSTOM
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Details
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The residue is crystallized from ethyl acetate/hexane
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Reaction Time |
15 min |
Name
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|
Type
|
|
Smiles
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FC1=C(C=C(C=C1)NS(=O)(=O)CC(=O)O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |